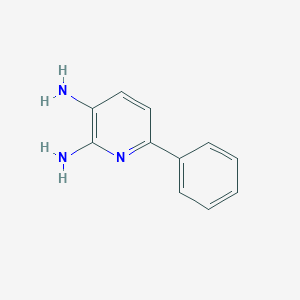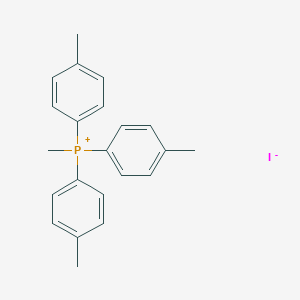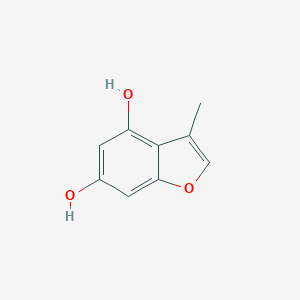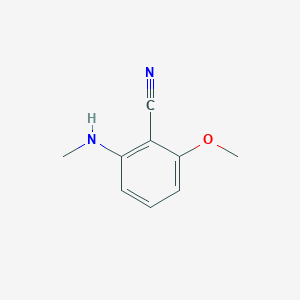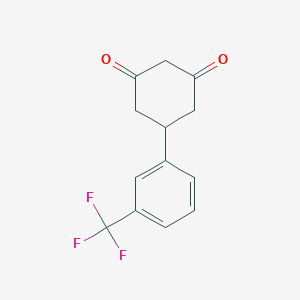
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H11F3O2 . It has a molecular weight of 256.22 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is represented by the formula C13H11F3O2 . This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione include a molecular weight of 256.22 g/mol . The compound is a white solid .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic and Heterocyclic Compounds
- 5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a functionalized reactive intermediate for synthesizing organic and heterocyclic compounds, including those with a trifluoromethyl group, enhancing their chemical versatility (Fadeyi & Okoro, 2008).
Stabilizer in Propellants
- As a stabilizer in double-base propellant, 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, has shown effectiveness in stability tests (Soliman & El-damaty, 1984).
Synthesis of N-Confused Porphyrin Derivatives
- Active methylene compounds like cyclohexane-1,3-dione react with the 3-C position of N-confused porphyrin, leading to novel N-confused porphyrin derivatives, which are significant in medicinal chemistry (Li et al., 2011).
In Synthetic Chemistry
- 5,5-Dimethylcyclohexane-1,3-dione and cyclohexane-1,3-dione react with certain chemicals to produce bis(1-cyclohexene-3-on-1-oxy) compounds, showcasing their utility in synthetic chemistry (Dietz et al., 2007).
In Heterocyclic Compound Synthesis
- Derivatives of cyclohexane-1,3-dione, like 5-phenyl-cyclohexane-1,3-dione-4-carboxanilide, are used in the synthesis of heterocyclic compounds, expanding the range of chemical reactions and products accessible (Jaxa-Chamiec‡ et al., 1980).
Intermediate in Spiro Compound Synthesis
- Cyclohexane-1,3-dione derivatives act as intermediates in the synthesis of spiro compounds, which are important in various fields including pharmaceuticals (Hossain et al., 2020).
Building Blocks for Fluorinated Compounds
- The synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione, a derivative, demonstrates its role as a functionalized, oxygen-rich reactive intermediate for creating fluorine-containing organic and heterocyclic compounds (Obi & Okoro, 2016).
Safety And Hazards
The safety information available indicates that 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTLOIJYBHLVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372370 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | |
CAS RN |
144128-67-6 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

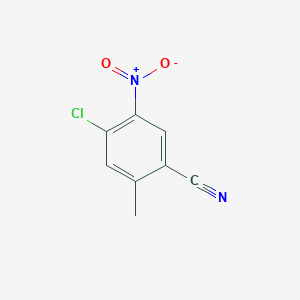
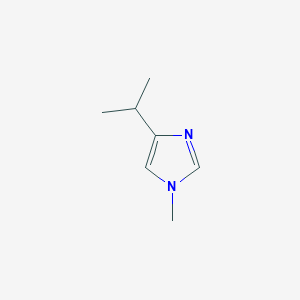
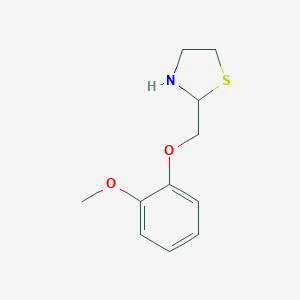
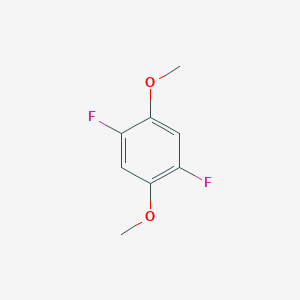
![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)
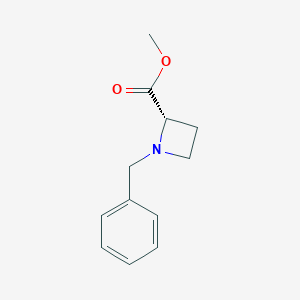
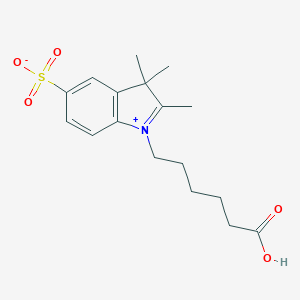
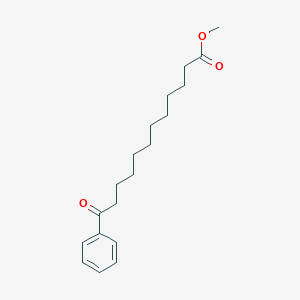
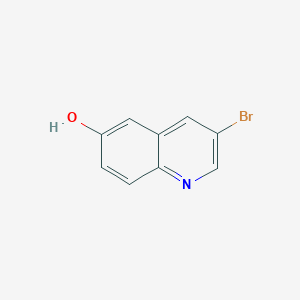
![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
